Cas no 91106-77-3 (Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-)

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- structure
91106-77-3 structure
Product Name:Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-
N.o CAS:91106-77-3
MF:C8H13NO
MW:139.194922208786
CID:1959241
Update Time:2023-11-03

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-
    • 1-pyrrolidin-1-ylbut-2-en-1-one
    • (2E)-1-(1-Pyrrolidinyl)-2-buten-1-one (ACI)
    • Pyrrolidine, 1-(1-oxo-2-butenyl)-, (E)- (ZCI)
    • Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- (9CI)
    • (E)-1-(Pyrrolidin-1-yl)but-2-en-1-one
    • 1-[(2E)-1-oxo-2-butenyl]pyrrolidine
    • N-(trans-2-Butenoyl)pyrrolidine
    • Inchi: 1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+
    • Chave InChI: MMSZAOIJVLACFN-GORDUTHDSA-N
    • SMILES: C(N1CCCC1)(=O)/C=C/C

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Pyridine ;  0 °C; 0 °C → rt; 2 h, rt
Referência
Copper-Catalyzed Bis(methoxycarbonyl)carbene Reactions of α,β-Unsaturated Carboxamides
Merey, Goekce; et al, Helvetica Chimica Acta, 2011, 94(6), 1053-1064

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C; 18 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, rt
Referência
Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides
Rozsar, Daniel ; et al, Journal of the American Chemical Society, 2022, 144(2), 1006-1015

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C; 0 °C → rt; 18 h, rt
Referência
Bifunctional iminophosphorane catalyzed enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides
Rozsar, Daniel; et al, ChemRxiv, 2021, 1, 1-11

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0.5 h, 0 °C
1.2 0.25 h, 0 °C; 0 °C → rt; 3 h, rt
Referência
Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β-Unsaturated Oxazolidin-2-one Derivatives
Lauzon, Samuel ; et al, Organic Letters, 2017, 19(23), 6324-6327

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Raw materials

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Preparation Products

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd